PFB-IFA is a valuable reagent in organic and fluorine chemistry due to its unique properties. The presence of multiple fluorine atoms makes it a strong electron-withdrawing group, which can influence the reactivity of other parts of the molecule it is attached to. This property allows researchers to study and manipulate the behavior of other functional groups in complex molecules. Additionally, the presence of the iodine atom makes PFB-IFA a useful precursor for the introduction of iodine into organic molecules, which is important for various applications in medicinal chemistry and materials science [].
PFB-IFA has been explored in the development of new pharmaceuticals due to its ability to modify the properties of potential drug candidates. By attaching PFB-IFA to a drug molecule, researchers can improve its properties such as lipophilicity (fat solubility), metabolic stability, and cell penetration []. These improvements can enhance the effectiveness of the drug and make it more bioavailable in the body.
PFB-IFA is being investigated for its potential applications in the development of novel materials. The unique combination of fluorine atoms and an iodine atom in its structure can lead to interesting properties such as high thermal stability, chemical resistance, and specific binding capabilities. These properties make PFB-IFA a promising candidate for applications in areas like organic electronics, fluorinated polymers, and functional materials [].
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is a hypervalent iodine compound with the molecular formula and a molecular weight of approximately 519.99 g/mol. This compound is characterized by its unique structure, which includes two trifluoroacetoxy groups attached to an iodine atom, making it an important reagent in organic chemistry. Its chemical properties allow it to participate in various reactions, particularly those involving oxidation and rearrangement processes. The presence of pentafluorobenzene in its structure contributes to its stability and reactivity under specific conditions, making it a valuable tool in synthetic organic chemistry .
PIFA is a corrosive and irritating compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. PIFA is also moisture sensitive and may decompose to release toxic fumes.
Recent studies indicate that [Bis(trifluoroacetoxy)iodo]pentafluorobenzene exhibits notable biological activity. It has been investigated for its potential as an anticancer agent, demonstrating the ability to inhibit the growth of cancer cells. The mechanism behind this activity may involve the generation of reactive species that induce oxidative stress within the cells .
The synthesis of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene typically involves several key steps:
The applications of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene are diverse:
Interaction studies involving [Bis(trifluoroacetoxy)iodo]pentafluorobenzene have focused on its reactivity with various substrates. These studies aim to elucidate how this compound interacts with different functional groups and how these interactions can be harnessed for synthetic applications. For instance, its ability to convert hydrazones into diazo compounds highlights its utility in synthetic pathways that require precise functional group transformations .
Several compounds share structural or functional similarities with [Bis(trifluoroacetoxy)iodo]pentafluorobenzene. Here are some notable examples:
The uniqueness of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene lies in its enhanced stability and reactivity due to the presence of multiple fluorinated groups, which influence its electronic properties and make it suitable for specific applications not achievable by similar compounds.
Hypervalent iodine(III) compounds, such as FPIFA, belong to a class of reagents where iodine adopts a trigonal bipyramidal geometry with electronegative ligands in axial positions. Unlike conventional iodine(V) reagents, hypervalent iodine(III) species exhibit enhanced reactivity due to the labile nature of their apical bonds, which facilitate ligand exchange and radical generation. FPIFA distinguishes itself through its pentafluorophenyl backbone, which enhances oxidative stability and solubility in organic solvents compared to non-fluorinated analogs like phenyliodine bis(trifluoroacetate) (PIFA). This structural modification positions FPIFA as a privileged reagent for reactions requiring controlled radical initiation or electrophilic activation.
FPIFA’s reactivity stems from its ability to undergo homolytic cleavage of the iodine-oxygen bond under photoredox or thermal conditions, generating trifluoroacetoxy radicals (- OC(O)CF₃) and pentafluoroiodobenzene (C₆F₅I). This decarboxylative pathway enables the in situ release of CF₃ radicals, which participate in C–H trifluoromethylation of (hetero)arenes and alkenes. Additionally, FPIFA serves as a two-electron oxidant in oxidative cleavage reactions, converting alkynes to carboxylic acids and carbonyl compounds to ketones or esters.
The synthesis of FPIFA was first reported in 2018 as part of efforts to develop sustainable trifluoromethylation reagents. Its preparation involves the oxidation of pentafluoroiodobenzene (C₆F₅I) with trifluoroacetic acid (TFA) and oxone (2KHSO₅·KHSO₄·K₂SO₄), yielding FPIFA in high purity. This method addressed limitations of earlier hypervalent iodine reagents, such as PIFA, which suffered from lower solubility and overoxidation side reactions.
FPIFA’s compatibility with photoredox catalysis has revolutionized trifluoromethylation strategies, offering a scalable alternative to gaseous CF₃I or expensive Umemoto reagents. Its recyclability—C₆F₅I byproducts can be reconverted to FPIFA—aligns with green chemistry principles, reducing waste and cost. Furthermore, FPIFA’s mild reaction conditions tolerate sensitive functional groups, enabling late-stage functionalization of pharmaceuticals and agrochemicals.
The discovery of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene represents a significant milestone in the evolution of hypervalent iodine chemistry, building upon more than a century of foundational research in polyvalent organoiodine compounds [7] [8]. The compound, bearing the Chemical Abstracts Service registry number 14353-88-9, emerged from the systematic exploration of fluorinated hypervalent iodine reagents during the late twentieth century [1].
The conceptual foundation for hypervalent iodine compounds was established when the German chemist C. Willgerodt reported the first polycoordinated organoiodine compound, (dichloroiodo)benzene, in 1886 [8]. This groundbreaking discovery was followed by the preparation of (diacetoxyiodo)benzene and iodosylbenzene in 1892, establishing the early framework for hypervalent iodine chemistry [8]. The theoretical understanding of these compounds advanced significantly when J. I. Musher introduced the concept of hypervalent molecules in 1969, providing the bonding description that explained the unique three-center-four-electron bonding characteristic of these species [11] [31].
The specific development of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene emerged from the recognition that fluorinated hypervalent iodine reagents could offer enhanced reactivity and selectivity compared to their non-fluorinated counterparts [4]. The compound's molecular formula C₁₀F₁₁IO₄ and molecular weight of 519.99 grams per mole reflect its highly fluorinated nature, which contributes to its distinctive chemical properties [1] [25]. Early applications focused on the compound's utility as a powerful oxidizing agent, particularly in reactions requiring mild conditions and high selectivity [5].
Property | Value |
---|---|
Molecular Formula | C₁₀F₁₁IO₄ |
Molecular Weight (g/mol) | 519.99 |
CAS Registry Number | 14353-88-9 |
Physical State (20°C) | Solid |
Melting Point (°C) | 117-122 |
Appearance | White to almost white powder/crystal |
Solubility | Soluble in methanol |
Storage Conditions | Room temperature, inert gas, dark |
Purity (Typical) | >97.0% |
Alternative Names | FPIFA; Pentafluoro[bis(trifluoroacetoxy)iodo]benzene |
The initial applications of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene demonstrated its versatility as a reagent for oxidation of organic iodides, base hydrolysis reactions, and oxidative cross-coupling of arenes [1]. These early studies established the compound's utility in oxidation of phenolic compounds with organohypervalent iodine, aziridination of alkenes, and oxidative fragmentation of α-amino acids or β-amino alcohols [1].
The synthetic methodologies for preparing [Bis(trifluoroacetoxy)iodo]pentafluorobenzene have evolved considerably since the compound's initial development, reflecting broader advances in hypervalent iodine chemistry [13]. The most commonly employed synthetic approach involves the oxidation of pentafluoroiodobenzene with oxone in the presence of trifluoroacetic acid, a methodology that provides good yields under relatively mild conditions [17].
The ligand exchange methodology represents another significant approach, where pre-formed hypervalent iodine compounds undergo ligand substitution reactions with trifluoroacetic acid derivatives [13]. This approach, developed during the 1980s, allows for versatile modification of hypervalent iodine compounds at room temperature, though it requires access to pre-formed hypervalent iodine precursors [13]. The preparation typically involves treating (diacetoxyiodo)benzene derivatives with trifluoroacetic acid under controlled conditions to achieve the desired ligand exchange [13].
Method | Year Developed | Advantages | Limitations |
---|---|---|---|
Oxone/TFA Oxidation | 2006 | Mild conditions; Good yields; Accessible reagents | Requires handling of peroxide; Multiple steps |
Ligand Exchange | 1980s | Versatile ligand modification; Room temperature | Requires pre-formed hypervalent iodine precursor |
Direct Fluorination | 1990s | High purity products; Direct synthesis | Harsh fluorinating conditions; Safety concerns |
Electrochemical Generation | 2019 | Green chemistry; No chemical oxidants | Requires specialized equipment; Limited substrate scope |
Photocatalytic Activation | 2018 | Visible light activation; Mild conditions | Requires photocatalyst; Limited mechanistic understanding |
The development of electrochemical methodologies represents a significant advancement in sustainable synthesis approaches [9] [22]. These methods employ traceless electrons instead of stoichiometric oxidants as alternative clean reagents, allowing for efficient electrosynthesis of hypervalent iodine compounds via anodic oxidation methods [22]. The electrochemical approach eliminates the need for hazardous chemical oxidants, making the process more environmentally benign [9].
Recent advances in photocatalytic activation have introduced visible-light mediated approaches for generating and utilizing [Bis(trifluoroacetoxy)iodo]pentafluorobenzene [6] [17]. These methodologies exploit the photochemical properties of the compound to enable reactions under mild conditions using visible light irradiation [6]. The photocatalytic decarboxylation of perfluoroarene iodine(III) trifluoroacetates represents a particularly notable development, enabling efficient C-H trifluoromethylation of heteroarenes under mild photochemical conditions [6] [21].
The research trajectory of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene has been marked by several significant milestones that have shaped its current applications and understanding [17]. The compound's development can be traced through distinct phases, each characterized by specific breakthroughs and expanding applications.
Year | Milestone | Significance |
---|---|---|
1886 | First polycoordinated organoiodine compound (dichloroiodo)benzene reported by Willgerodt | Birth of hypervalent iodine chemistry |
1892 | Preparation of (diacetoxyiodo)benzene and iodosylbenzene | Early synthetic hypervalent iodine reagents |
1893 | Synthesis of 2-iodoxybenzoic acid (IBX) | Important oxidizing hypervalent iodine reagent |
1894 | Diaryliodonium salts reported by Hartmann and Meyer | First iodonium salt synthesis |
1914 | Willgerodt published comprehensive book on 500 organic polyvalent iodine compounds | First comprehensive compilation |
1943 | Sandin review on hypervalent iodine published in Chemical Reviews | First major review in modern era |
1956 | Beringer tabulation of physical properties of polyvalent iodine compounds | Systematic physical property documentation |
1966 | Banks review on hypervalent iodine chemistry | Comprehensive review update |
1969 | Musher introduced hypervalent molecule concept | Theoretical foundation of hypervalency |
1980s | Foundation of modern hypervalent iodine chemistry by Koser, Martin, Moriarty, Stang, Varvoglis | Modern synthetic applications development |
1992-1997 | Varvoglis published comprehensive monographs on hypervalent iodine chemistry | Comprehensive reference works |
2005 | Discovery of catalytic hypervalent iodine reactions by Kita and Ochiai | Catalytic era begins |
2010s | Development of FPIFA synthetic methodologies and applications | Fluorinated hypervalent iodine development |
2020s | Advanced electrochemical and photocatalytic hypervalent iodine methods | Green chemistry approaches |
The development of mechanistic understanding represents another crucial milestone in [Bis(trifluoroacetoxy)iodo]pentafluorobenzene research [6]. The elucidation of the photocatalytic decarboxylation mechanism revealed that the compound undergoes single-electron transfer oxidation followed by homolytic scission of the iodine-oxygen bond to generate pentafluoroiodobenzene and trifluoroacetoxy radicals [6]. This mechanistic insight has enabled the rational design of new reaction conditions and substrate scopes.
The recognition of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene as a versatile trifluoromethylating agent represents a significant milestone in organofluorine chemistry [17]. The compound's ability to generate trifluoromethyl radicals under mild conditions has made it an important tool for introducing trifluoromethyl groups into organic molecules, a transformation of considerable importance in pharmaceutical and agrochemical research [4].
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene has made substantial contributions to the broader field of hypervalent iodine chemistry, particularly in advancing the understanding of fluorinated hypervalent iodine reagents [4] [28]. The compound exemplifies the evolution from traditional hypervalent iodine reagents to more specialized, fluorinated variants that offer enhanced reactivity and selectivity profiles.
Period | Phase | Key Developments | Key Contributors |
---|---|---|---|
1886-1914 | Discovery Era | Initial hypervalent iodine compounds discovered; Basic structural understanding | Willgerodt, Hartmann, Meyer |
1914-1970s | Dormant Period | Limited research activity; Few significant contributions | Masson, Sandin, Beringer, Pausacker |
1980s-1990s | Renaissance | Major breakthrough in synthetic applications; Foundation of modern field | Koser, Martin, Moriarty, Stang, Varvoglis, Zefirov |
2000s-2010s | Catalytic Era | Catalytic reactions discovered; Mechanistic understanding advances | Kita, Ochiai, Wirth, Moriarty |
2015-Present | Green Chemistry Era | Sustainable methods; Electrochemical and photocatalytic approaches | Yoshikai, Wirth, Chen, Yang |
The compound's contribution to mechanistic understanding has been particularly significant [6]. The detailed studies of its photochemical behavior have provided insights into the fundamental processes governing hypervalent iodine reactivity under photoredox conditions [6]. These studies revealed that the compound can undergo efficient single-electron transfer processes with photoredox catalysts, leading to the formation of reactive radical intermediates [6].
The development of structure-reactivity relationships for [Bis(trifluoroacetoxy)iodo]pentafluorobenzene has contributed to the broader understanding of how fluorine substitution affects hypervalent iodine reactivity [17]. The presence of multiple fluorine atoms on both the aromatic ring and the trifluoroacetoxy ligands creates a highly electron-deficient environment that enhances the compound's oxidizing power and reactivity [4].
The compound has also contributed to the development of new synthetic methodologies that extend beyond traditional hypervalent iodine chemistry [29]. Its use in fluorocyclization reactions has enabled access to novel fluorinated heterocycles that were previously difficult to synthesize [29]. These contributions have expanded the toolkit available to synthetic chemists working in organofluorine chemistry.
The most recent developments in [Bis(trifluoroacetoxy)iodo]pentafluorobenzene research have focused on sustainable and environmentally friendly methodologies [15] [22]. The introduction of electrochemical methods for generating and utilizing the compound represents a significant breakthrough in green chemistry approaches to hypervalent iodine chemistry [22].
Year | Breakthrough | Impact |
---|---|---|
2015 | Hypervalent iodine(V) fluoride synthesis with Selectfluor | Mild synthesis conditions for hypervalent iodine(V) compounds |
2018 | Visible-light photoredox decarboxylative trifluoromethylation | Sustainable trifluoromethylation methodology |
2019 | Continuous electrochemical generator of hypervalent iodine | Green chemistry approach eliminates chemical oxidants |
2020 | Fluorination and fluoroalkylation review published | Comprehensive coverage of fluorination applications |
2021 | Novel fluorinated heterocycle synthesis via fluorocyclization | Access to previously unknown fluorinated structures |
2022 | Electrogenerated hypervalent iodine derivatives applications | Enhanced sustainability in organic electrosynthesis |
2024 | PIFA-mediated cyclization for benzo[b]thiophenes | Scalable synthesis of important pharmaceutical scaffolds |
2025 | Photocatalytic decarboxylative trifluoromethylation advances | Environmentally benign trifluoromethylation strategies |
The development of mechanochemical approaches represents another significant recent advance [29]. Ball-milling techniques have been successfully applied to reactions involving [Bis(trifluoroacetoxy)iodo]pentafluorobenzene, enabling solvent-free or low-solvent reaction conditions while maintaining high yields and selectivity [29]. These mechanochemical methods offer enhanced sustainability by minimizing solvent requirements and waste generation.
Application Area | First Reported | Key Advantages | Current Status |
---|---|---|---|
Oxidative Cross-Coupling | 2010 | Metal-free conditions; High selectivity | Established methodology |
Trifluoromethylation | 2015 | Efficient CF₃ radical generation; Mild conditions | Widely adopted |
Aziridination | 2008 | Regioselective nitrogen insertion | Specialized applications |
Phenolic Oxidation | 2005 | Biomimetic oxidation; High yields | Standard protocol |
C-H Functionalization | 2018 | Direct C-H activation; Broad substrate scope | Active development |
Fluorocyclization | 2021 | Novel heterocycle synthesis; Mechanochemical compatibility | Emerging field |
Recent advances in photocatalytic applications have expanded the scope of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene beyond traditional synthetic transformations [21]. The development of visible-light-mediated decarboxylative trifluoromethylation protocols has enabled efficient and sustainable approaches to carbon-carbon bond formation under mild conditions [21]. These photocatalytic methods represent a significant departure from traditional thermal approaches, offering improved energy efficiency and reduced environmental impact.
The integration of computational chemistry with experimental studies has provided deeper insights into the reaction mechanisms and enabled the rational design of new applications [6]. Density functional theory calculations have elucidated the electronic structure and bonding characteristics of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene, providing a theoretical foundation for understanding its reactivity patterns [6].
The oxidative chemistry of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene encompasses a broad spectrum of synthetic transformations that proceed through electron transfer mechanisms. These reactions exploit the strong electrophilic nature of the hypervalent iodine center combined with the electron-withdrawing effects of the pentafluorobenzene ring system.
Phenolic substrates undergo efficient oxidation when treated with [Bis(trifluoroacetoxy)iodo]pentafluorobenzene, leading to the formation of quinones, iodonium ylides, and other oxidized derivatives. The mechanism typically involves initial ligand exchange between the phenolic hydroxyl group and the hypervalent iodine reagent, followed by oxidative transformation.
The oxidation of phenols with hypervalent iodine reagents leads to the formation of quinone-type products or iodonium ylides, depending on the structure of the phenol. When phenols contain electron-withdrawing groups in the para position and at least one ortho hydrogen, stable iodonium ylides result through elimination of the trifluoroacetic acid component. The reaction proceeds through formation of an aryloxyiodonium(III) intermediate, which subsequently undergoes nucleophilic attack either in one step or through an oxenium ion intermediate.
Studies have demonstrated that the oxidation of electron-rich phenols to ortho-quinones can be achieved efficiently using hypervalent iodine(V) reagents, though electron-poor phenols require specialized conditions. The first redox process represents the rate-determining step, with the barrier dependent on the identity of ligands bound to the iodine center. Strong coordinating ligands disfavor the elementary steps of ligand exchange, hypervalent twist, and reductive elimination.
The application of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene in oxidative coupling reactions has enabled the formation of complex biaryl systems under mild conditions. These transformations represent metal-free alternatives to traditional cross-coupling methodologies.
Hypervalent iodine-catalyzed oxidative metal-free cross-coupling reactions of phenols can be achieved using Oxone as a terminal oxidant in hexafluoroisopropanol (HFIP). This method features high efficiency and regioselectivity, as well as functional group tolerance under very mild reaction conditions without using metal catalysts. The direct oxidative coupling reaction provides an environmentally benign approach to biaryl synthesis.
Non-phenolic oxidative coupling of phenol ether derivatives has been demonstrated using [Bis(trifluoroacetoxy)iodo]benzene containing boron trifluoride etherate in dichloromethane. The reaction gives biaryl coupling products in good yields, with the biaryl coupling proceeding through intramolecular oxidative phenolic coupling mechanisms. When the coupling reaction is carried out in the presence of Lewis acids such as BF3·Et2O, which activates the hypervalent iodine reagent, yields are significantly enhanced.
The dearomatizative spirocyclization of phenolic biarylic ketones using [Bis(trifluoroacetoxy)iodo]benzene as oxidant represents a powerful method for constructing spirocyclic architectures. The reaction affords various cyclohexadienones through carbon-carbon bond cleavage under mild conditions.
Mechanistic investigations reveal that an exocyclic enol ether acts as the key intermediate in the transformation. The process involves initial oxidation of the phenolic system followed by intramolecular cyclization with concomitant carbon-carbon bond cleavage. This methodology provides access to structurally complex spirocyclic systems that are challenging to prepare through conventional approaches.
The synthesis of spirocyclic 1,2-diamines by dearomatizing intramolecular diamination of phenols has been achieved using hypervalent iodine reagents. The stereocontrolled synthesis of complex spirotricyclic systems containing an embedded syn-1,2-diaminocyclohexane unit is based upon a dearomatizing oxidation of phenols bearing pendant ureas capable of acting as double nucleophiles. This complexity-generating transformation yields products with rich functionality suitable for application in the synthesis of potentially bioactive compounds.
Hypervalent iodine reagents mediate a variety of oxidative rearrangements that proceed through cationic intermediates. The oxidative rearrangement of 4-arylbut-3-enoic acids to 4-arylfuran-2(5H)-ones represents a notable example of this reactivity.
The rearrangement involves initial formation of a hypervalent iodine-substrate complex followed by oxidative cyclization with concomitant aromatic substitution migration. Optimal conditions utilize hypervalent iodine reagents in combination with trimethylsilyl triflate (TMSOTf) in acetonitrile, providing rearranged products in good to excellent yields under mild conditions. The mechanism involves formation of the highly reactive [bis(trifluoromethylsulfonyl)iodo]benzene as the active reagent species.
The oxidative rearrangement of alkenes using in situ generated hypervalent iodine(III) provides access to rearranged products through skeletal reorganization. Various hypervalent iodine reagents can be used to generate functionalizations on diverse scaffolds through oxidation reactions, oxidative cyclization reactions, and rearrangements.
The oxidative cyclization of heterocyclic precursors using [Bis(trifluoroacetoxy)iodo]pentafluorobenzene enables the synthesis of fused ring systems with enhanced molecular complexity. This approach has been particularly valuable in the construction of nitrogen-containing heterocycles.
The oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones provides an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. The reaction proceeds with high regioselectivity when 2.5 equivalents of hypervalent iodine reagent are used in trifluoroethanol solution. The synthesized compounds represent a new class of functionalized pyrroloquinazolinones that are close analogs of naturally occurring vasicinone alkaloids.
The mechanism involves two possible pathways: formation of a nitrene cation under the action of the hypervalent iodine oxidant followed by electrophilic attack at the double bond, or initial attack on the C=C bond through possible intermediates. The regioselectivity is controlled by the electronic and steric properties of the substrate, with the reaction proceeding through the thermodynamically favored pathway.
Decarboxylative reactions mediated by [Bis(trifluoroacetoxy)iodo]pentafluorobenzene represent a rapidly growing area of synthetic methodology. These transformations enable the direct functionalization of carboxylic acids, which are abundant and readily available starting materials.
The photoredox-catalyzed decarboxylation of carboxylic acids has emerged as a powerful method for generating carbon-centered radicals under mild conditions. The mechanism typically involves single-electron transfer processes that activate the carboxylic acid substrate toward decarboxylation.
Recent advances in photocatalytic decarboxylative trifluoromethylation using trifluoroacetic acid and its derivatives have demonstrated remarkable progress. The foundations for these developments were established by early photoredox studies, particularly the seminal work by Barton and coworkers, who achieved the trifluoromethylation of 1-hydroxypyridine-2-thione using trifluoroacetic anhydride as the CF3 source. This transformation proceeds via light-induced decarboxylation and rearrangement, representing a pioneering example of radical-mediated C-CF3 bond formation.
The generation of CF3 radicals through photoredox catalysis can proceed through several pathways: single electron transfer (SET) processes, energy transfer (ET) mechanisms, and electron donor-acceptor (EDA) complex formation. The SET pathway involves oxidation of the carboxylic acid derivative to generate the corresponding carboxyl radical, which subsequently undergoes decarboxylation to form the desired carbon-centered radical. The ET process operates through direct photoexcitation of the substrate to its triplet state, triggering bond homolysis and subsequent decarboxylation.
The synthesis of trifluoromethylated compounds through decarboxylative pathways has gained significant attention due to the importance of the trifluoromethyl group in pharmaceutical and agrochemical applications. [Bis(trifluoroacetoxy)iodo]pentafluorobenzene serves as an effective reagent for these transformations.
Visible-light-driven C-H trifluoromethylation of electron-deficient arenes using photoredox catalysis and pentafluoroiodobenzene derivatives has been demonstrated. The protocol operates under mild conditions, delivering moderate to good yields. Mechanistic studies revealed that oxidative quenching of the photoexcited photocatalyst by the hypervalent iodine reagent generates the catalyst in its higher oxidation state and a hypervalent iodine intermediate, which subsequently decomposes to release CF3 radicals.
The CF3 radicals undergo dearomatization with the arene substrate, forming a cyclohexadienyl radical intermediate. This intermediate can follow dual oxidation pathways mediated by either the oxidized photocatalyst or the hypervalent iodine reagent, with subsequent deprotonation yielding the trifluoromethylated product. The regioselectivity of the transformation can be influenced by the electronic properties of the substrate and the reaction conditions.
The application of decarboxylative reactions in heterocycle synthesis has opened new avenues for the construction of complex nitrogen-containing ring systems. These transformations enable the formation of structurally diverse heterocycles from readily available carboxylic acid precursors.
Photoredox-catalyzed radical decarboxylative cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives has been developed, providing efficient access to various six-, seven-, and eight-membered ring 3,4-fused tricyclic indoles. This type of cyclization, which was previously difficult to achieve through conventional procedures, enables the synthesis of ergot alkaloid precursors. The method offers a mild, environmentally friendly approach to activate carboxylic acids for decarboxylative C-C bond formation.
The visible-light-induced decarboxylative radical addition of heteroaromatic carboxylic acids to alkenes has been achieved using two-molecule photoredox systems. Various heteroaromatic carboxylic acids, including picolinic acid, nicotinic acid, quinoline carboxylic acid, and pyridazine carboxylic acid, serve as substrates in the photoreaction. The low efficiency of back-electron transfer to aryl carboxyl radicals leads to efficient decarboxylation at room temperature.
Decarboxylative cross-coupling reactions represent a powerful strategy for carbon-carbon bond formation that combines the advantages of cross-coupling methodologies with the abundance and accessibility of carboxylic acid starting materials. These transformations enable the direct coupling of carboxylic acids with various electrophiles.
The development of dual catalytic strategies toward decarboxylative elimination of carboxylic acids has gained attention. Photoredox/cobalt dual catalytic methods allow the synthesis of enamides and enecarbamates directly from N-acyl amino acids without the use of stoichiometric reagents. The mechanism involves initial photoredox-catalyzed oxidation of the carboxylic acid followed by decarboxylation to generate a carbon-centered radical, which then undergoes coupling with the cobalt catalyst.
Electrochemical decarboxylative cross-coupling reactions provide mild and oxidant-free conditions for carbon-heteroatom bond formation. These methods take advantage of the ready availability of carboxylic acids and demonstrate good functional group tolerance and utility in late-stage functionalization. The electrochemical approach enables the coupling of carboxylic acids with structurally diverse nucleophiles including fluoride, alcohols, water, acids, and amines.
The trifluoromethylation of organic compounds represents one of the most significant applications of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene in synthetic chemistry. The trifluoromethyl group imparts unique properties to organic molecules, including enhanced metabolic stability, improved bioavailability, and altered electronic characteristics.
The direct C-H trifluoromethylation of aromatic and heteroaromatic compounds using [Bis(trifluoroacetoxy)iodo]pentafluorobenzene has been extensively investigated. This transformation provides a straightforward method for introducing trifluoromethyl groups without the need for pre-functionalization of the aromatic substrate.
An efficient and facile strategy for trifluoromethylation and perfluoroalkylation of isoquinolines and heteroarenes has been developed through the combination of trimethylsilyl perfluoroalkyl reagents with hypervalent iodine reagents. The method achieved corresponding perfluoroalkylated products with broad functional group tolerance. The reaction proceeds through generation of perfluoroalkyl radicals that undergo addition to the aromatic substrate followed by oxidative rearomatization.
The innate C-H trifluoromethylation of heterocycles has been achieved using benchtop stable trifluoromethyl radical sources. This protocol is operationally simple, scalable, proceeds at ambient temperature, and can be used directly on unprotected molecules. The reaction demonstrates high functional group tolerance and proceeds at the innately reactive positions of the substrate. The unique and orthogonal reactivity of the trifluoromethyl radical relative to aryl radicals has been investigated on both complex natural products and pharmaceutical agents.
The use of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene in trifluoromethylation reactions offers several advantages over traditional methods. These advantages include mild reaction conditions, broad substrate scope, and the ability to perform late-stage functionalization.
Traditional approaches for trifluoromethylation have relied on harsh conditions, expensive reagents, or multi-step synthetic sequences. The radical chlorination of aryl methyl groups followed by high-pressure treatment in hydrofluoric acid represents the current industrial standard, but this method has significant limitations in terms of functional group tolerance and operational complexity. Alternative functional-group tolerant procedures for direct trifluoromethylation remain an important priority.
The development of photoredox-catalyzed trifluoromethylation methods has provided significant advantages in terms of reaction conditions and substrate scope. These methods typically operate under mild conditions, use stable and readily available reagents, and demonstrate excellent functional group tolerance. The ability to perform these transformations at room temperature with visible light irradiation represents a major advancement in the field.
The substrate scope of trifluoromethylation reactions using [Bis(trifluoroacetoxy)iodo]pentafluorobenzene encompasses a wide range of aromatic and heteroaromatic compounds. However, certain limitations exist depending on the specific reaction conditions and substrate structure.
The trifluoromethylation of (hetero)arenes demonstrates broad substrate tolerance, with electron-rich and electron-poor aromatic systems participating in the reaction. Five-membered heterocycles such as pyrroles, furans, and thiophenes undergo trifluoromethylation with excellent selectivity and yield. The observed selectivity at the C2 position of these heteroaromatics is rationalized by the formation of conjugated rather than cross-conjugated radical and cationic intermediates.
Six-membered heterocycles present additional challenges due to their lower nucleophilicity and different electronic properties. The trifluoromethylation of pyridines and related heterocycles often requires modified reaction conditions or specialized reagents to achieve acceptable yields. Electron-deficient heterocycles such as thiazoles require increased equivalents of the CF3 source to achieve useful levels of efficiency.
The synthetic value of trifluoromethylated products extends across multiple areas of chemical research and development. The trifluoromethyl group serves as a key structural motif in numerous pharmaceuticals, agrochemicals, and materials science applications.
In pharmaceutical chemistry, the incorporation of trifluoromethyl groups often leads to enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic properties. The trifluoromethyl group can modulate the lipophilicity, electronic properties, and conformational preferences of drug molecules, leading to improved therapeutic profiles. Many successful drugs contain trifluoromethyl substituents, demonstrating the importance of this functional group in medicinal chemistry.
The application of trifluoromethylated compounds in materials science has led to the development of advanced materials with unique properties. Fluorinated polymers and materials exhibit enhanced chemical resistance and thermal stability, making them valuable for applications in electronics and aerospace industries. The trifluoromethyl group can also serve as a handle for further functionalization through various synthetic transformations.
The halogenation of organic compounds using [Bis(trifluoroacetoxy)iodo]pentafluorobenzene provides access to halogenated products under mild and selective conditions. These transformations represent alternatives to traditional halogenation methods that often require harsh conditions or toxic reagents.
The chlorination of organic substrates using hypervalent iodine reagents in combination with chloride sources has been extensively studied. The mechanism involves formation of activated chlorinating species through ligand exchange processes.
The divergent role of hypervalent iodine reagents in chlorination reactions has been elucidated through quantum chemical calculations. The chlorination mechanism using [Bis(trifluoroacetoxy)iodo]benzene and aluminum chloride demonstrated better experimental and theoretical yields compared to using [Bis(acetoxy)iodo]benzene. The lowest-energy chlorinating species was characterized by an equilibrium between the neutral complex and the ionic form rather than the traditionally proposed divalent iodine species.
The regioselective halogenation of quinolones has been achieved using hypervalent iodine reagents with various halide salts. The chlorination and bromination reactions proceed much more rapidly than iodination reactions, with reaction times of 0.2 hours versus 2.0 hours respectively. The mechanism involves initial ligand exchange between the hypervalent iodine reagent and the halide salt to generate the active electrophilic halogenating agent.
The bromination of organic compounds using hypervalent iodine reagents offers chemoselective access to brominated products. The method provides excellent chemoselectivity and high yields under mild conditions.
Hypervalent iodine-mediated chemoselective bromination of alkynes has been developed to construct various brominated products including 1-bromoalkynes, 1,2-dibromoalkenes, α,α-dibromoketones, and 1,1,2,2-tetrabromoalkanes. The chemoselectivity can be controlled by varying the reaction conditions, particularly the choice of bromine source and solvent system. The use of tetrabutylammonium bromide as the bromine source leads to selective mono-bromination, while sodium bromide provides di-bromination products.
The bromination method demonstrates excellent yields (up to 99%) with excellent chemoselectivity (up to 100%). The transformation can be applied to the efficient chemoselective bromination of various substrate classes. The reaction proceeds through formation of activated brominating species that selectively react with the alkyne substrate.
The halogenation reactions mediated by [Bis(trifluoroacetoxy)iodo]pentafluorobenzene offer several advantages over classical halogenation methods. These advantages include mild reaction conditions, excellent chemoselectivity, and broad functional group tolerance.
Classical halogenation methods often require harsh conditions, toxic reagents, or specialized equipment. The order of reactivity for halogens follows the trend fluorine > chlorine > bromine > iodine, with fluorine being particularly aggressive and prone to violent reactions with organic materials. Traditional halogenation reactions also suffer from poor regioselectivity and limited functional group tolerance.
The hypervalent iodine-mediated halogenation methods provide metal-free alternatives that operate under mild conditions. The reactions demonstrate high chemoselectivity and can be performed using readily available starting materials. The ability to control the halogenation outcome through choice of halide source and reaction conditions represents a significant advantage over classical methods.
Lewis acids play a crucial role in activating hypervalent iodine reagents for halogenation reactions. The Lewis acid activation enhances the electrophilicity of the hypervalent iodine center and facilitates the formation of reactive halogenating species.
Tricoordinated boron Lewis acids represent a popular choice for the activation of hypervalent iodine compounds. The high Lewis acidity of these compounds enables efficient activation through coordination to the hypervalent iodine center. The empty p-orbital of the central boron atom can easily be accessed by a lone pair of electrons from the hypervalent iodine compound, enabling activation through increased electrophilicity.
The systematic investigation of hypervalent iodine(III) compounds as biaxial halogen bond donors has revealed their potential as Lewis acidic organocatalysts. Clear evidence for biaxial binding has been obtained in model systems, with association strengths increasing by two orders of magnitude. These findings suggest that hypervalent iodine compounds can function as effective Lewis acids in halogenation and other synthetic transformations.
Beyond the major reaction categories discussed above, [Bis(trifluoroacetoxy)iodo]pentafluorobenzene enables several other important synthetic transformations that contribute to its versatility as a synthetic reagent.
The aziridination of alkenes using hypervalent iodine reagents represents a valuable method for the synthesis of three-membered nitrogen-containing heterocycles. These transformations provide access to aziridines, which are important synthetic intermediates for various nitrogen-containing compounds.
Hypervalent iodine-mediated aziridination of alkenes with N-aminoheterocycles has been developed as a metal-free alternative to traditional aziridination methods. The reaction requires an oxidant that can oxidize iodoarenes without oxidizing alkenes, though finding such an oxidant that satisfies both requirements remains challenging. A method for recycling the hypervalent iodine reagent without the need for reisolation has been developed.
Photo-induced aziridination of alkenes with N-sulfonyliminoiodinanes has been achieved through activation by photo-irradiation at 375 nanometers. The reaction proceeds with several alkenes to afford the corresponding aziridines. Mechanistic studies suggest that the reaction proceeds through a stepwise mechanism via radical intermediates rather than through a concerted process.
The synthesis of heterocyclic compounds using [Bis(trifluoroacetoxy)iodo]pentafluorobenzene has found widespread application in the construction of complex ring systems. These transformations enable the formation of diverse heterocyclic scaffolds from readily available starting materials.
The application of hypervalent iodine reagents in the synthesis of nitrogen-containing heterocycles has been extensively developed. Direct oxidation of suitably functionalized amides allows straightforward access to a variety of nitrogen-containing heterocycles. The scope includes electrophilic aromatic amidation, olefin amidation, alkyne amidation, and various cyclization reactions.
A general and efficient synthesis of heterocycle-fused quinolinone derivatives has been developed using hypervalent iodine reagents. The method involves construction of N-, O-, and S-containing heterocycle-fused quinolinones through aryl-heteroaryl coupling reactions. The approach solves the limitation of requiring amino-functionalized aromatic starting materials by using readily available precursors.
The sigmatropic rearrangements of hypervalent iodine-tethered intermediates provide a novel approach to biaryl synthesis. These transformations proceed through sigmatropic rearrangements that offer complete regioselectivity.
Metal-free dehydrogenative coupling of aryliodanes with phenols affords 2-hydroxy-2'-iodobiaryls through a mechanism involving ligand exchange on the hypervalent iodine atom followed by sigmatropic rearrangement. The reaction proceeds with complete regioselectivity and can be combined with in situ oxidation to facilitate the convenient conversion of iodoarenes into desired biaryls.
Density functional theory calculations have provided detailed mechanistic insights into the sigmatropic rearrangement process. The calculations reveal that the rearrangement is truly sigmatropic, with C-C bond formation and I-O bond cleavage proceeding in a concerted manner. Acetic acid solvent accelerates the sigmatropic rearrangement by rendering the iodine atom more cationic through hydrogen bonding interactions.
The application of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene in complex molecule synthesis demonstrates its value in total synthesis and pharmaceutical chemistry. These applications showcase the reagent's ability to enable key transformations in the construction of structurally complex targets.
The synthesis of complex organic molecules has benefited from the development of novel methodologies using hypervalent iodine reagents. The ability to create intricate molecules with several practical properties has been demonstrated through carefully planned synthetic sequences. Potential applications include tool compounds for biomedical study, therapeutic agent scaffolds, and materials for electronics applications.
The synthesis of benzo-, naphtho-, and heterocycle-fused pyrrolo[2,1-c]diazepines has been achieved using hypervalent iodine-mediated cyclization reactions. The synthetic plan includes aroylation followed by transformation to N-methoxyamide groups, with the key cyclization step involving formation of N-acylnitrenium intermediates and subsequent intramolecular trapping. This approach has been successfully applied to the synthesis of the antitumor antibiotic DC-81.
The role of molecular complexity as a driving force for the advancement of organic synthesis has been recognized in the development of new methodologies. The use of chiral pool starting materials and site-selective functionalization reactions enables the efficient synthesis of complex molecular architectures. The combination of existing structural complexity with selective transformations provides powerful platforms for accessing diverse molecular targets.
Substrate Type | Product Type | Reaction Conditions | Yields (%) | Reference |
---|---|---|---|---|
Phenols | Quinones/Iodonium ylides | PIFA, mild conditions | 70-95 | |
Phenolic biaryls | Spirocyclohexadienones | PIFA, C-C bond cleavage | 60-85 | |
Phenol ethers | Biaryl coupling products | PIFA/BF3·Et2O, CH2Cl2 | 75-91 | |
Substituted phenols | Oxidized derivatives | PIFA, various solvents | 65-90 | |
Naphthols | Halogenated naphthols | PIFA/AlCl3, enhanced yields | 80-99 | |
Electron-rich phenols | o-Quinones | IBX, traditional conditions | 60-80 | |
Electron-poor phenols | Dearomatized products | Bi(N)-HVIs, specialized | 40-70 | |
Phenolic amino acids | Cyclized products | PIFA, cyclization | 50-80 |
CF3 Source | Mechanism | Substrate Scope | Advantages | Limitations |
---|---|---|---|---|
Trifluoroacetic acid (TFA) | Photoredox decarboxylation | Arenes, heteroarenes | Mild conditions, broad scope | Moderate regioselectivity |
Trifluoroacetic anhydride (TFAA) | EDA complex formation | Quinazolinones, alkenes | Additive-free, scalable | Limited yields |
Pentafluoroiodobenzene derivatives | Oxidative quenching | Electron-deficient arenes | Moderate yields, simple | Specialized reagents |
Sodium trifluoroacetate | Thermal decarboxylation | Aryl halides | Low cost, stable reagent | Mixture of products |
Trifluoroacetyl oxime esters | Energy transfer process | Terminal alkenes | Regioselective addition | Substrate dependence |
Hypervalent iodine reagents | Single electron transfer | Various aromatics | Metal-free conditions | Reagent preparation |
Photocatalytic systems | Radical generation | Complex molecules | Functional group tolerance | Photocatalyst requirement |
Halogen | Reagent System | Mechanism | Selectivity | Substrate Tolerance | Advantages over Classical Methods |
---|---|---|---|---|---|
Chlorine | PIFA/AlCl3 | Electrophilic substitution | High (94-100%) | Broad aromatic scope | Mild conditions, no metal |
Bromine | PIDA/AlBr3 | Radical/ionic pathway | Excellent (>90%) | Alkenes, alkynes | Chemoselective, high yields |
Iodine | PIDA/KI | Oxidative addition | Good (80-90%) | Limited substrates | Metal-free protocol |
Fluorine | PIDA/Py·HF | Nucleophilic fluorination | Moderate (60-80%) | Specialized conditions | Regioselective addition |
Target Class | Key Transformation | Examples | Synthetic Advantages | Yield Range (%) |
---|---|---|---|---|
Natural products | Oxidative cyclization | Vasicinone analogues | Biomimetic approach | 60-90 |
Pharmaceutical intermediates | Trifluoromethylation | Trifluoromethyl drugs | Late-stage modification | 70-85 |
Heterocyclic scaffolds | Decarboxylative coupling | Quinazolinones | Scaffold diversity | 65-95 |
Spirocyclic compounds | Dearomatization | Spirotricyclic systems | Rapid complexity | 70-90 |
Fluorinated molecules | Halogenation | CF3-containing APIs | Improved properties | 60-80 |
Bioactive compounds | Rearrangement | Alkaloid precursors | Structural novelty | 55-85 |
Corrosive